molecular formula C9H13NO4S2 B3022197 [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol CAS No. 1030431-13-0

[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol

Cat. No.: B3022197
CAS No.: 1030431-13-0
M. Wt: 263.3 g/mol
InChI Key: YCAIJHOCCAWPKD-UHFFFAOYSA-N
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Description

[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol (CAS 1030431-13-0) is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a morpholine sulfonyl group and a hydroxymethyl group at the 2-position. Its molecular formula is C₉H₁₃NO₄S₂, with a molar mass of 263.33 g/mol . The compound’s structure combines the electron-rich thiophene ring with the polar sulfonyl and morpholine moieties, which may enhance solubility in polar organic solvents like methanol or DMSO .

Properties

IUPAC Name

(3-morpholin-4-ylsulfonylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c11-7-8-9(1-6-15-8)16(12,13)10-2-4-14-5-3-10/h1,6,11H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIJHOCCAWPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(SC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for preparing [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the sulfonylation of thienylmethanol with morpholine . Industrial production methods would likely involve similar organic synthesis processes, scaled up for larger quantities.

Chemical Reactions Analysis

[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol is its potential as an antiviral agent. Research has indicated that thienyl compounds, including this specific derivative, exhibit activity against various RNA viruses, which are responsible for numerous human diseases. The ability to inhibit viral replication makes these compounds valuable in developing new antiviral therapies.

Case Study: Treatment of Hepatitis C Virus (HCV)

A notable case study involves the use of thienyl compounds to combat Hepatitis C Virus (HCV). HCV is a major global health concern, affecting millions and leading to severe liver diseases. The compound's mechanism involves disrupting the viral life cycle, thereby reducing viral load in infected individuals. Preliminary studies suggest that this compound could enhance the efficacy of existing antiviral treatments when used in combination therapies .

Biochemical Research

In biochemical research, this compound serves as a biochemical tool for proteomics and other molecular biology applications. Its unique structure allows it to interact with various biological targets, making it useful for studying protein interactions and enzyme activities.

Applications in Drug Discovery

This compound is also utilized in drug discovery processes. By serving as a lead compound, researchers can modify its structure to develop new drugs with improved efficacy and reduced side effects. The sulfonamide group in its structure is particularly valuable for enhancing solubility and bioavailability, critical factors in drug design .

Potential Therapeutic Uses

Beyond antiviral applications, this compound shows promise in treating other conditions due to its diverse pharmacological properties. Its anti-inflammatory and analgesic effects have been noted in preliminary studies.

Research on Anti-inflammatory Effects

Research indicates that compounds similar to this compound may reduce inflammation by inhibiting specific signaling pathways involved in inflammatory responses. This property could make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism by which [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways involved in the biological processes it is used to study.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Group Solubility
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol 1030431-13-0 C₉H₁₃NO₄S₂ 263.33 Hydroxymethyl Methanol, DMSO (Slight)
Methyl 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylate 895261-67-3 C₁₁H₁₃NO₅S₂ 303.35 Methyl ester Chloroform, THF
[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol 926228-58-2 C₁₄H₁₆N₂O₂S 276.35 Hydroxymethyl Chloroform, Methanol
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid 878466-29-6 C₉H₁₁NO₅S₂ 277.32 Carboxylic acid Water, Methanol

Biological Activity

[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be described by the following molecular formula:

  • Formula : C₉H₁₃NO₄S₂
  • CAS Number : 1030431-13-0

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AntimicrobialPotential inhibition of bacterial growth via folate synthesis inhibition.
NeuroprotectivePossible reduction in oxidative stress and modulation of neurotransmitter systems.
AntiproliferativeSimilar compounds have shown activity against cancer cell lines, indicating potential in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that morpholine-based compounds can effectively inhibit the growth of various bacterial strains. For example, derivatives with sulfonamide groups have shown significant antibacterial activity against E. coli and S. aureus with varying IC50 values, suggesting that this compound may possess similar properties.
  • Neuroprotective Research : A study focusing on the neuroprotective effects of morpholine derivatives found that they could mitigate neuronal damage in models of oxidative stress, which may be relevant for understanding the potential applications of this compound in neurodegenerative diseases .
  • Antiproliferative Effects : In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest, which could also be explored for this compound.

Future Directions

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of structure–activity relationships (SAR) to optimize the compound's efficacy and safety profile.
  • In vivo studies to assess therapeutic effects in relevant disease models.

Q & A

Q. What are the standard synthetic routes for preparing [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol?

A common approach involves sulfonation of the thiophene ring followed by nucleophilic substitution. For example, thiophene derivatives can undergo sulfonation using chlorosulfonic acid, and the resulting sulfonyl chloride intermediate reacts with morpholine to introduce the morpholin-4-ylsulfonyl group. The methanol group can be introduced via reduction of a carbonyl precursor (e.g., a carboxylic acid or ester) using agents like sodium borohydride. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as over-sulfonation or ring oxidation .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in a solvent like methanol or acetonitrile. Data collection involves monochromatic radiation (e.g., Cu-Kα), and structure refinement uses software such as SHELXL . Key parameters include bond lengths (e.g., S–O bonds in the sulfonyl group, ~1.43 Å) and dihedral angles between the thiophene and morpholine rings. Hydrogen bonding between the methanol –OH and sulfonyl oxygen may influence crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H NMR identifies protons (e.g., –CH2_2OH at δ ~4.5 ppm, morpholine protons at δ ~3.6 ppm). 13C^13C NMR confirms the thiophene backbone (aromatic carbons at δ 120–140 ppm) and sulfonyl group (sulfur-bound carbons at δ ~50 ppm).
  • IR : Peaks at ~3350 cm1^{-1} (O–H stretch), ~1150 cm1^{-1} (S=O symmetric/asymmetric stretching).
  • HRMS : Exact mass confirms molecular formula (e.g., C10_{10}H13_{13}NO4_4S2_2) with <5 ppm error .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment. The sulfonyl group’s electron-withdrawing effect activates the thiophene ring at specific positions (C2 or C5). Fukui indices identify nucleophilic attack sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the COSMO model .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Inconsistent cytotoxicity results (e.g., ) may arise from assay conditions (cell line variability, incubation time) or compound stability (e.g., hydrolysis in aqueous media). Use orthogonal assays:

  • Dose-response curves across multiple cell lines (e.g., NCI-60 panel).
  • Metabolic stability tests (e.g., liver microsome incubation with LC-MS monitoring).
  • Molecular docking to verify target binding (e.g., kinase or protease inhibition) .

Q. How can ring puckering in morpholine or thiophene derivatives affect molecular conformation?

Cremer-Pople parameters quantify puckering in non-planar rings. For morpholine, the chair conformation (puckering amplitude q0.5q \approx 0.5 Å, phase angle ϕ0\phi \approx 0^\circ) is energetically favored. In thiophene, slight puckering (q<0.1q < 0.1 Å) may occur due to steric strain from substituents. Molecular dynamics simulations (e.g., AMBER force field) model conformational flexibility under thermal stress .

Q. What role does this compound play in Pd-catalyzed cross-coupling reactions?

The sulfonyl group acts as a directing group, facilitating regioselective C–H activation. In , Pd(OAc)2_2/XPhos catalyzes coupling between thieno[3,2-d]pyrimidinone and arylboronic acids. Key parameters:

  • Ligand choice (bulky ligands suppress β-hydride elimination).
  • Solvent optimization (DMSO enhances Pd stability but may coordinate competitively).
  • Reaction monitoring via TLC or LC-MS to detect intermediates .

Methodological Notes

  • Data Interpretation : Cross-validate crystallographic (SHELX) and spectroscopic data to confirm stereochemistry.
  • Contradictory Evidence : Address discrepancies in biological assays by standardizing protocols (e.g., CLSI guidelines).
  • Advanced Tools : Combine DFT with experimental kinetics (e.g., Eyring plots) to probe reaction mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol
Reactant of Route 2
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol

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